molecular formula C13H23N2OP B3821269 P,P-dibutyl-N-2-pyridinylphosphinic amide

P,P-dibutyl-N-2-pyridinylphosphinic amide

Cat. No. B3821269
M. Wt: 254.31 g/mol
InChI Key: BMTMXEAKQZFAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“P,P-dibutyl-N-2-pyridinylphosphinic amide” is a type of phosphinic amide . Phosphinic amides are a class of compounds that have been studied for their structural and catalytic properties .


Synthesis Analysis

Phosphinic amides can be synthesized through various methods. For instance, ortho substituted phosphinic amides were synthesized by ortho directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide followed by trapping with Ph2PCl and subsequent oxidation .


Molecular Structure Analysis

The molecular structure of phosphinic amides is characterized by the presence of a phosphinic amide group. The compounds were structurally characterized in solution by nuclear magnetic resonance spectroscopy and in the solid-state by X-ray diffraction analysis .


Chemical Reactions Analysis

Phosphinic amides can undergo various chemical reactions. For example, the reaction of the new mixed-donor bidentate ligands with zinc dichloride afforded the corresponding complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of phosphinic amides depend on their specific structure. Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass .

Future Directions

The future directions for the study of “P,P-dibutyl-N-2-pyridinylphosphinic amide” and similar compounds could include further exploration of their synthesis methods, structural properties, and potential applications in various chemical reactions .

properties

IUPAC Name

N-dibutylphosphorylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N2OP/c1-3-5-11-17(16,12-6-4-2)15-13-9-7-8-10-14-13/h7-10H,3-6,11-12H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTMXEAKQZFAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCC)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-dibutylphosphorylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P,P-dibutyl-N-2-pyridinylphosphinic amide
Reactant of Route 2
P,P-dibutyl-N-2-pyridinylphosphinic amide
Reactant of Route 3
P,P-dibutyl-N-2-pyridinylphosphinic amide
Reactant of Route 4
P,P-dibutyl-N-2-pyridinylphosphinic amide
Reactant of Route 5
P,P-dibutyl-N-2-pyridinylphosphinic amide
Reactant of Route 6
P,P-dibutyl-N-2-pyridinylphosphinic amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.